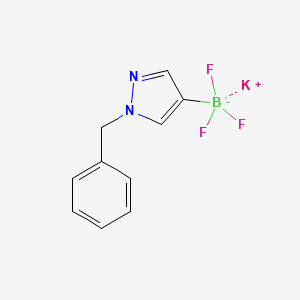
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their stability and versatility in various chemical reactions. The presence of the trifluoroborate group makes this compound particularly useful in cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide typically involves the reaction of 1-benzyl-1H-pyrazole with a boron trifluoride source in the presence of a potassium base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Formation of the Pyrazole Intermediate:
Introduction of the Trifluoroborate Group:
Industrial Production Methods
In an industrial setting, the production of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The trifluoroborate group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly employed, using palladium catalysts and appropriate ligands.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the substituent introduced.
Applications De Recherche Scientifique
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. This property is exploited in the synthesis of complex organic molecules, where the compound serves as a key intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium (1-tert-butyl-1H-pyrazol-4-yl)trifluoroboranuide
- Potassium (1-phenyl-1H-pyrazol-4-yl)trifluoroboranuide
Uniqueness
Potassium (1-benzyl-1H-pyrazol-4-yl)trifluoroboranuide is unique due to the presence of the benzyl group, which can influence its reactivity and stability. This makes it particularly useful in specific cross-coupling reactions where the benzyl group can provide steric and electronic effects that enhance the reaction outcome.
Propriétés
Formule moléculaire |
C10H9BF3KN2 |
|---|---|
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
potassium;(1-benzylpyrazol-4-yl)-trifluoroboranuide |
InChI |
InChI=1S/C10H9BF3N2.K/c12-11(13,14)10-6-15-16(8-10)7-9-4-2-1-3-5-9;/h1-6,8H,7H2;/q-1;+1 |
Clé InChI |
QCSALVPIGUUMFU-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CN(N=C1)CC2=CC=CC=C2)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


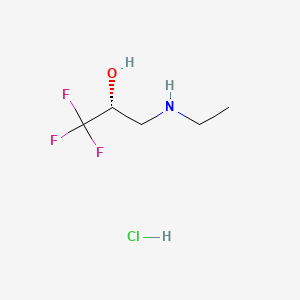
![(5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
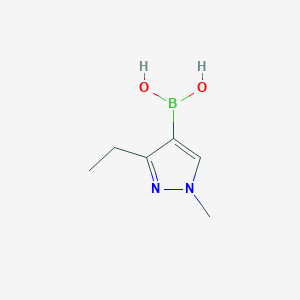
![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
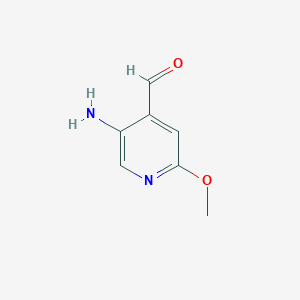


![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
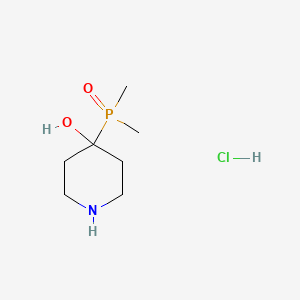
![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
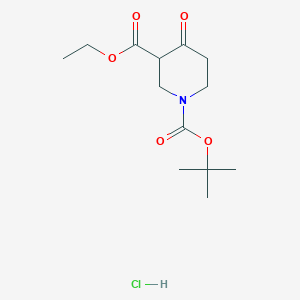
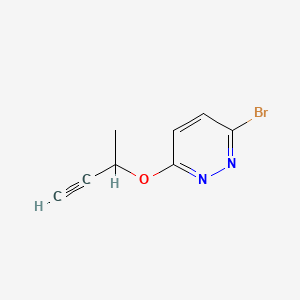
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
